molecular formula C14H13F6N3O2S B389049 N-{2-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide

N-{2-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide

Cat. No.: B389049
M. Wt: 401.33g/mol
InChI Key: UVVMKCPYWCVBEL-UHFFFAOYSA-N
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Description

N-{2-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide is a complex organic compound that features a benzothiazole ring, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide typically involves the reaction of 5-ethoxy-1,3-benzothiazole-2-amine with a trifluoromethyl-containing acetamide precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would include steps such as nitration, reduction, and acylation to introduce the necessary functional groups. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of N-{2-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H13F6N3O2S

Molecular Weight

401.33g/mol

IUPAC Name

N-[2-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide

InChI

InChI=1S/C14H13F6N3O2S/c1-3-25-8-4-5-10-9(6-8)21-11(26-10)23-12(13(15,16)17,14(18,19)20)22-7(2)24/h4-6H,3H2,1-2H3,(H,21,23)(H,22,24)

InChI Key

UVVMKCPYWCVBEL-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)SC(=N2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C

Canonical SMILES

CCOC1=CC2=C(C=C1)SC(=N2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C

Origin of Product

United States

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